molecular formula C16H18N2O2 B1622211 Pimetremide CAS No. 578-89-2

Pimetremide

Cat. No. B1622211
CAS RN: 578-89-2
M. Wt: 270.33 g/mol
InChI Key: GWOKREXNFQNEHW-UHFFFAOYSA-N
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Description

Pimetremide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Prostate Imaging and Reporting

The Prostate Imaging - Reporting and Data System Version 2 (PI-RADS™ v2) represents an advancement in prostate multiparametric magnetic resonance imaging (mpMRI). This system aims to standardize the acquisition, interpretation, and reporting of prostate mpMRI globally. While not directly linked to Pimetremide, such developments in medical imaging are crucial for understanding how drugs like Pimetremide interact with human biology and their potential applications in treating conditions like prostate cancer (Weinreb et al., 2016).

Animal Experimentation Ethics

In the context of biomedical experimentation, where drugs like Pimetremide might be tested, a study explored how a pro-scientific mindset influences the lethal use of animals. This research is vital for understanding the ethical dimensions of scientific research, including the development and testing of pharmaceuticals (Bègue & Vezirian, 2021).

Alzheimer's Disease Research

Amyloid PET imaging, crucial in Alzheimer’s disease research, involves radiotracers like Pittsburgh Compound B (PiB), florbetapir, and flutemetamol. This technology is significant for investigating neurodegenerative diseases, potentially offering insights into how drugs like Pimetremide might interact with brain pathology (Landau et al., 2014).

Multi-Disciplinary Scientific Collaboration

Scientific research, including drug development, often involves collaboration across disciplines and organizations. Understanding how different levels of coordination impact the success of such collaborations can inform strategies for effective teamwork in the development and research of drugs like Pimetremide (Cummings & Kiesler, 2005).

Pharmacokinetics and ADMET Evaluation

ADMETlab, a platform for systematic ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation, is crucial for the development of drugs like Pimetremide. It provides insights into the pharmacokinetic properties and potential toxicities of new drugs, which is essential for their safe and effective use (Dong et al., 2018).

properties

IUPAC Name

3-hydroxy-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(11-13-6-5-9-17-10-13)16(20)15(12-19)14-7-3-2-4-8-14/h2-10,15,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKREXNFQNEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862225
Record name N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimetremide

CAS RN

578-89-2
Record name Pimetremide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenyl-N-3-pyridylmethylhydracrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMETREMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VY58MWL7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kuhnert-Brandstätter, L Müller - Microchemical Journal, 1968 - Elsevier
Comparative investigations for the determination of melting temperatures of decomposable compounds have been carried out by four different methods. It was shown that by the use of …
Number of citations: 10 www.sciencedirect.com
H Brzezinka, P Dallakian… - Journal of Planar …, 1999 - researchgate.net
This paper describes a method for off-line coupling of thin-layer chromatography (TLC) and electron-impact ionization mass spectrometry (EIMS) which is well suited for routine forensic …
Number of citations: 0 www.researchgate.net
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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